4-Aminobutyrate ethyl hydrochloride, also known as ethyl 4-aminobutanoate hydrochloride, is a chemical compound classified primarily as an amino acid derivative. Its molecular formula is , and it has a molecular weight of approximately 167.63 g/mol . This compound is notable for its applications in scientific research and potential therapeutic uses, particularly in the field of neurochemistry and pharmacology.
4-Aminobutyrate ethyl hydrochloride is derived from 4-aminobutyric acid, which is a naturally occurring neurotransmitter in the central nervous system. It falls under the category of amino acids, specifically as a derivative of gamma-aminobutyric acid (GABA). The compound is often synthesized for research purposes and is available through various chemical suppliers .
The synthesis of 4-aminobutyrate ethyl hydrochloride can be achieved through several methods. One common approach involves the reaction of ethyl chloroacetate with ammonia, followed by hydrolysis to yield the desired product.
Technical details indicate that careful control of temperature and pH during synthesis is crucial to maximize yield and purity.
The molecular structure of 4-aminobutyrate ethyl hydrochloride can be represented as follows:
The structure features an amine group, a carboxylic acid group (as part of the ester), and an ethyl group, contributing to its biological activity.
4-Aminobutyrate ethyl hydrochloride can undergo various chemical reactions:
These reactions are significant for its application in synthetic organic chemistry.
The mechanism of action for 4-aminobutyrate ethyl hydrochloride primarily relates to its role as a GABA analog. When introduced into biological systems, it may:
Data from studies indicate that it may enhance synaptic inhibition, making it relevant for conditions such as anxiety or epilepsy.
4-Aminobutyrate ethyl hydrochloride has several scientific uses:
4-Aminobutyrate ethyl hydrochloride (ethyl 4-aminobutyrate hydrochloride, CAS 6937-16-2), also designated as H-GABA-OEt·HCl, represents a significant ester derivative within the historical development of γ-aminobutyric acid (GABA) analogues. This compound emerged during mid-20th century investigations into modifying the GABA molecule to enhance its pharmacokinetic properties, particularly aiming to improve blood-brain barrier (BBB) penetration. GABA itself, discovered in 1950 and established as the primary inhibitory neurotransmitter by 1967, faces intrinsic limitations in crossing the BBB due to its high polarity and zwitterionic nature [4] [6]. The strategic esterification of GABA's carboxylic acid group with ethanol yielded a less polar, more lipophilic prodrug-like molecule – 4-aminobutyrate ethyl ester hydrochloride [5] [9]. This modification was part of a broader effort alongside other GABA analogues like phenibut (β-phenyl-GABA), baclofen (β-(4-chlorophenyl)-GABA), and various alkyl esters designed to modulate bioavailability and target engagement within the central nervous system [1] [4].
Chemically, it retains the essential GABA backbone (4-aminobutanoic acid) but features an ethyl ester group replacing the terminal carboxylic acid proton. This modification fundamentally alters its physicochemical behavior compared to GABA. The hydrochloride salt ensures stability and water solubility for experimental handling. Its synthesis typically involves the esterification of 4-aminobutyric acid followed by salt formation or direct reaction under acidic conditions [5].
Table 1: Key Chemical Properties of 4-Aminobutyrate Ethyl Hydrochloride
Property | Value/Description | Significance |
---|---|---|
CAS Number | 6937-16-2 | Unique chemical identifier |
Molecular Formula | C₆H₁₄ClNO₂ | Empirical composition |
Molecular Weight | 167.63 g/mol | Mass for molar calculations |
Synonyms | H-GABA-OEt·HCl, Ethyl 4-aminobutyrate HCl, Ethyl GABA ester HCl, 4-Aminobutyric acid ethyl ester hydrochloride | Common alternative names in literature and commerce |
Appearance | White to off-white powder or crystals | Physical state for handling |
Solubility | Soluble in DMSO (>200 mg/mL), Methanol, Water | Solvent compatibility for experimental use |
Melting Point | 89-91 °C | Purity and stability indicator |
Storage | 4°C, sealed, dry, protected from light | Stability preservation |
Key Structural Feature | Ethyl ester of 4-aminobutyric acid (GABA) | Defines its prodrug nature and lipophilicity |
4-Aminobutyrate ethyl hydrochloride serves primarily as a research tool for investigating GABA transport dynamics and prodrug strategies within the GABAergic system. Its core value lies in its ability to function as a precursor to GABA. Once inside cells, particularly neurons and glia, endogenous esterases hydrolyze the ethyl ester bond, releasing free GABA [9]. This metabolic conversion makes it a valuable compound for studying:
4-Aminobutyrate ethyl hydrochloride occupies a unique niche as a chemical bridge connecting fundamental neuropharmacology with emerging synthetic biology and rational drug design paradigms:
Table 2: Primary Research Applications of 4-Aminobutyrate Ethyl Hydrochloride
Research Domain | Specific Application | Insight Gained |
---|---|---|
GABA Transporter (GAT) Studies | Investigation of substrate specificity & uptake kinetics | Contrasts with GABA; informs on GAT binding requirements |
Compartmentalization of GABA accumulation | Synaptosomal vs. glial uptake dynamics [7] [9] | |
Prodrug Development | Model compound for ester-based BBB penetration | Demonstrates principle of increased lipophilicity enhancing brain delivery [9] |
SAR for GABA prodrug hydrolysis rates & efficiency | Guides design of more stable/rapidly cleaved analogues | |
Neurochemical Manipulation | Indirect elevation of GABA levels in specific cell types | Studies on GABAergic tone modulation without direct receptor activation |
Exploration of anticonvulsant mechanisms (experimental) | Proof-of-concept for GABA prodrug approach | |
Synthetic Chemistry | Versatile building block for novel GABA analogues | Core structure for creating lipophilic conjugates [1] [5] |
Intermediate for tagged molecular probes | Enables visualization or tracking of GABA-related processes | |
Synthetic Biology Interface | Informing design of engineered prodrug activation systems | Concepts for spatially/temporally controlled GABA release |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0